PGJ2 Is a Potent DP Receptor Agonist, Unlike Its Downstream Metabolite 15d-PGJ2
PGJ2 acts as a potent agonist at the DP receptor with a Ki of 0.9 nM for hDP and 6.6 nM for hCRTH2, and it stimulates intracellular cAMP production with an EC50 of 1.2 nM [1]. In contrast, its metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has no known plasma membrane receptor and does not engage DP-mediated cAMP signaling; its primary action is via PPARγ with an EC50 of 2 µM [2].
| Evidence Dimension | DP1 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | 15d-PGJ2: Ki = 280 nM |
| Quantified Difference | PGJ2 exhibits >300-fold higher affinity for DP1 than 15d-PGJ2 |
| Conditions | Radioligand binding assay using human DP1 receptor |
Why This Matters
Procuring PGJ2 is essential for experiments requiring selective activation of DP receptor/cAMP signaling without confounding PPARγ activity.
- [1] Sawyer N, Cauchon E, Chateauneuf A, et al. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Br J Pharmacol. 2002 Dec;137(8):1163-72. doi: 10.1038/sj.bjp.0704973. (Data compiled in PMC3060826, Table 1). View Source
- [2] Kliewer SA, Lenhard JM, Willson TM, et al. A prostaglandin J2 metabolite binds peroxisome proliferator-activated receptor γ and promotes adipocyte differentiation. Cell. 1995 Dec 1;83(5):813-9. doi: 10.1016/0092-8674(95)90194-9. View Source
